2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a novel salt form of the parent compound, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, which acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) []. This enzyme plays a crucial role in regulating intracellular signaling pathways involved in neuronal function, particularly within the brain's striatum []. Scientific research has explored the potential of this compound and its parent form as a therapeutic agent for central nervous system disorders, particularly schizophrenia [, ].
Compound Name: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
Chemical Formula: C25H24N4O4
Molecular Weight: 432.48 g/mol
Classification: This compound belongs to the class of organic compounds known as phenylpyrazoles and quinolines, characterized by their diverse biological activities and potential therapeutic applications, particularly in the treatment of central nervous system disorders.
The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several key steps:
The molecular structure of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate can be represented as follows:
The compound is known to undergo various chemical reactions relevant to its pharmacological activity:
The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate primarily involves inhibition of phosphodiesterase enzymes (PDE10). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers in cellular signaling pathways. The elevation of these cyclic nucleotides enhances neurotransmitter signaling, particularly in dopaminergic pathways, making it potentially effective in treating schizophrenia and other central nervous system disorders.
The compound's melting point, boiling point, and specific heat capacity are not extensively documented but can be inferred from similar compounds within its class.
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate has notable applications in:
This compound represents a significant advancement in medicinal chemistry with implications for treating complex neurological conditions through targeted enzymatic inhibition.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0